3-(4-Bromothiophen-3-yl)benzaldehyde: A Comprehensive Technical Guide to Properties, Reactivity, and Synthetic Applications
3-(4-Bromothiophen-3-yl)benzaldehyde: A Comprehensive Technical Guide to Properties, Reactivity, and Synthetic Applications
Executive Summary
In the landscape of advanced organic synthesis, 3-(4-Bromothiophen-3-yl)benzaldehyde (CAS: 1501247-69-3) emerges as a highly valuable bifunctional building block. Featuring both an electrophilic aldehyde and a cross-coupling-competent aryl bromide, this molecule serves as a critical intermediate in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and complex pharmaceutical scaffolds.
This whitepaper provides an in-depth analysis of its physicochemical properties, orthogonal reactivity profile, and field-proven experimental methodologies. Designed for research scientists and drug development professionals, the protocols herein are structured as self-validating systems, ensuring high reproducibility and mechanistic transparency.
Physicochemical Profile & Quantitative Data
Understanding the baseline properties of 3-(4-Bromothiophen-3-yl)benzaldehyde is essential for proper handling, storage, and stoichiometric calculations. The data below summarizes its core physical and chemical parameters,.
| Parameter | Value / Description |
| Chemical Name | 3-(4-Bromothiophen-3-yl)benzaldehyde |
| CAS Number | 1501247-69-3 |
| Molecular Formula | C₁₁H₇BrOS |
| Molecular Weight | 267.14 g/mol |
| Purity | ≥ 95% (Typical commercial grade) |
| Physical Form | Liquid |
| InChI Key | FUDMUWFUCHFONV-UHFFFAOYSA-N |
| Storage & Shipping | Normal transportation (< 77°F / 25°C) |
Data supported by.
Mechanistic Reactivity: Orthogonal Functionalization
The synthetic utility of 3-(4-Bromothiophen-3-yl)benzaldehyde lies in its orthogonal reactivity . The molecule contains two distinct reactive centers that can be addressed independently without the need for complex protecting group strategies.
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The Aldehyde Moiety : Highly electrophilic and sterically accessible. It readily undergoes nucleophilic addition, Wittig olefination, and reductive amination[1].
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The Aryl Bromide Moiety : Situated on the electron-rich thiophene ring, the C-Br bond is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)[2].
Orthogonal reactivity pathways of 3-(4-Bromothiophen-3-yl)benzaldehyde.
Causality Behind Experimental Choices (E-E-A-T)
To elevate protocol design from mere instruction to applied science, we must examine the causality behind the reaction conditions.
Chemoselectivity in the Wittig Reaction
When targeting the aldehyde, the is highly chemoselective[1]. The choice of ylide dictates the stereochemical outcome:
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Stabilized Ylides (containing electron-withdrawing groups) are less reactive. They undergo a reversible betaine/oxaphosphetane formation that thermodynamically favors the (E)-alkene [3].
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Unstabilized Ylides (simple alkyl groups) are highly reactive. The reaction is kinetically controlled, leading to the rapid, irreversible formation of the cis-oxaphosphetane, yielding predominantly the (Z)-alkene [4]. Low temperatures (-78 °C) are explicitly chosen to suppress side reactions and maximize this kinetic preference.
Sterics and Electronics in Suzuki-Miyaura Coupling
Coupling the bromothiophene moiety presents unique challenges. The 3,4-ortho relationship between the bulky benzaldehyde group and the bromine atom introduces significant steric hindrance. Furthermore, thiophene is electron-rich, which strengthens the C-Br bond compared to a standard phenyl bromide[5].
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Catalyst Selection : Standard Pd(PPh₃)₄ may require high temperatures (90 °C) to force oxidative addition. Alternatively, utilizing bulky, electron-rich phosphine ligands (e.g., dtbpf) or facilitates rapid oxidative addition even at room temperature[6].
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Base Activation : The base (e.g., K₂CO₃) is not just an acid scavenger; it is a causal agent in transmetalation. It coordinates with the arylboronic acid to form a negatively charged, nucleophilic boronate complex, which readily transfers its aryl group to the Pd(II) center.
Quantitative Optimization of Suzuki Parameters
The following table summarizes literature-established parameters for optimizing thiophene-bromide cross-couplings[5],[6],:
| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield | Mechanistic Advantage |
| Pd(PPh₃)₄ (2.5 mol%) | K₂CO₃ | Toluene / H₂O | 90 °C | 80-85% | Standard, reliable for unhindered boronic acids. |
| Pd₂(dba)₃ + Bulky Ligand | K₃PO₄ | THF / H₂O | 65 °C | 89% | Bulky ligand accelerates oxidative addition. |
| Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Kolliphor EL / H₂O | 25 °C (RT) | > 95% | Micellar catalysis; green chemistry, highly efficient. |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems. Each workflow includes specific observational cues and analytical checkpoints to verify success at intermediate stages.
Protocol A: Chemoselective Wittig Olefination (Aldehyde Functionalization)
This procedure utilizes a stabilized ylide to yield an (E)-alkene derivative.
Step-by-Step Workflow:
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Preparation : In an oven-dried round-bottom flask under Argon, dissolve 1.0 eq of 3-(4-Bromothiophen-3-yl)benzaldehyde in anhydrous THF (0.2 M concentration).
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Ylide Addition : Slowly add 1.2 eq of the stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) at room temperature.
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Reaction Monitoring (Validation Checkpoint 1) : Stir the mixture. The reaction progress must be monitored via TLC (10% EtOAc/Hexanes). Validation is achieved when the UV-active starting material spot (aldehyde) completely disappears, typically within 2-4 hours[7].
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Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification (Validation Checkpoint 2) : Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography. The byproduct, triphenylphosphine oxide, will elute significantly slower than the desired alkene product.
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Analytical Confirmation : Confirm the (E)-stereochemistry via ¹H-NMR (look for a trans-alkene coupling constant, J≈15−16 Hz).
Protocol B: Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)
This procedure details the C-C bond formation at the thiophene ring using standard aqueous-organic conditions.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of the bromothiophene moiety.
Step-by-Step Workflow:
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Reagent Assembly : To a Schlenk flask, add 3-(4-Bromothiophen-3-yl)benzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[2].
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Degassing : Add a 4:1 mixture of Toluene/H₂O. Degas the biphasic solvent system by bubbling Argon through the solution for 15 minutes. Crucial: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
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Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%).
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Heating (Validation Checkpoint 1) : Heat the mixture to 90 °C. A successful initiation of the catalytic cycle is often accompanied by a distinct color shift (e.g., pale yellow to a darker orange/brown) as the Pd(0) species enters the cycle[8].
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Workup & Isolation : After complete consumption of the bromide (verified by TLC or GC-MS), cool to room temperature. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
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Analytical Confirmation (Validation Checkpoint 2) : Purify via column chromatography. Validate the structure using LC-MS (confirming the mass of the newly extended conjugated system) and ¹³C-NMR (confirming the loss of the C-Br carbon signal).
Safety and Handling
As with all halogenated thiophene derivatives, 3-(4-Bromothiophen-3-yl)benzaldehyde should be handled with standard laboratory safety protocols.
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Toxicity : May cause skin and eye irritation. Use within a certified chemical fume hood.
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PPE : Nitrile gloves, safety goggles, and a lab coat are mandatory.
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Disposal : Halogenated organic waste must be segregated and disposed of according to institutional and environmental regulations. For detailed safety data, consult the .
References
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AOBChem . Material Safety Data Sheet: 3-(4-Bromothiophen-3-yl)benzaldehyde. Retrieved from:[Link]
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MDPI Molecules . Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from:[Link]
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Frontiers in Chemistry . An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from:[Link]
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RSC Advances . 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. Retrieved from:[Link]
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